6-Ethyl-1,2-thiazinane-1,1-dione
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Overview
Description
6-Ethyl-1,2-thiazinane-1,1-dione is a heterocyclic compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . It is characterized by a six-membered ring containing sulfur and nitrogen atoms, with an ethyl group attached to the sixth carbon and a dione functional group at the first position
Mechanism of Action
Target of Action
Thiazinane derivatives have been shown to be highly potent drugs in disease treatment .
Mode of Action
It’s known that thiazinane derivatives can exhibit anti-hiv activity .
Biochemical Pathways
Thiazinane derivatives have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties . These activities suggest that these compounds likely interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by thiazinane derivatives, it’s likely that this compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable sulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazinane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green synthesis methods, which utilize environmentally friendly reagents and solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
6-Ethyl-1,2-thiazinane-1,1-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and reactivity.
Comparison with Similar Compounds
6-Methyl-1,2-thiazinane-1,1-dione: Similar structure but with a methyl group instead of an ethyl group.
1,4-Thiazinane-1,1-dione: Lacks the ethyl group and has different reactivity and properties.
Uniqueness: 6-Ethyl-1,2-thiazinane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
6-ethylthiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQZYLGMQQIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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